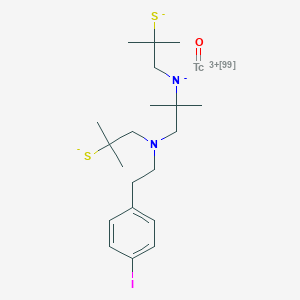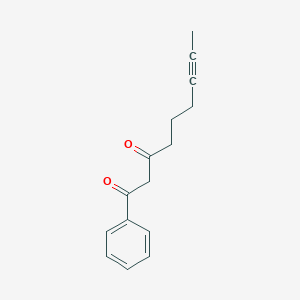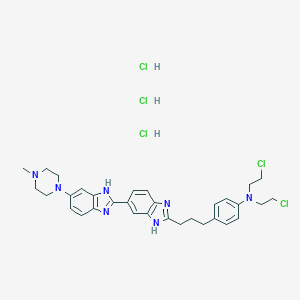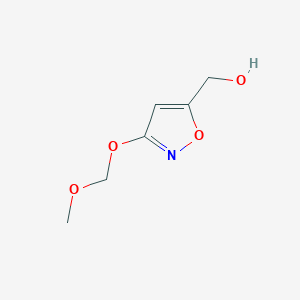
(3-(Methoxymethoxy)isoxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxymethoxy)isoxazol-5-yl)methanol, also known as MIM, is a chemical compound that belongs to the group of isoxazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
(3-(Methoxymethoxy)isoxazol-5-yl)methanol acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, (3-(Methoxymethoxy)isoxazol-5-yl)methanol can modulate various cellular processes such as cell proliferation, migration, and differentiation. This mechanism of action makes (3-(Methoxymethoxy)isoxazol-5-yl)methanol a potential therapeutic agent for various diseases such as cancer, diabetes, and autoimmune disorders.
Biochemical and Physiological Effects:
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate immune responses. Additionally, (3-(Methoxymethoxy)isoxazol-5-yl)methanol has been shown to have anti-inflammatory properties and can modulate the activity of various cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has several advantages for lab experiments, including its high potency and specificity, its ability to modulate various cellular processes, and its potential therapeutic applications. However, (3-(Methoxymethoxy)isoxazol-5-yl)methanol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol in scientific research. One potential direction is the development of (3-(Methoxymethoxy)isoxazol-5-yl)methanol-based drugs for the treatment of cancer, diabetes, and autoimmune disorders. Another potential direction is the use of (3-(Methoxymethoxy)isoxazol-5-yl)methanol as a tool for studying the structure and function of proteins. Additionally, further studies are needed to fully understand the mechanism of action of (3-(Methoxymethoxy)isoxazol-5-yl)methanol and its potential side effects.
Conclusion:
In conclusion, (3-(Methoxymethoxy)isoxazol-5-yl)methanol is a unique chemical compound that has been extensively used in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for the development of new drugs and the study of cellular processes. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol involves the reaction of 5-hydroxyisoxazole with paraformaldehyde and methanol under acidic conditions. The product is then purified through recrystallization to obtain pure (3-(Methoxymethoxy)isoxazol-5-yl)methanol. This method has been widely used in the synthesis of (3-(Methoxymethoxy)isoxazol-5-yl)methanol and has been proven to be highly effective.
Aplicaciones Científicas De Investigación
(3-(Methoxymethoxy)isoxazol-5-yl)methanol has been extensively used in scientific research due to its unique properties and potential applications in various fields. It has been used in the development of new drugs, as a tool for studying the structure and function of proteins, and as a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
144186-47-0 |
|---|---|
Nombre del producto |
(3-(Methoxymethoxy)isoxazol-5-yl)methanol |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
[3-(methoxymethoxy)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C6H9NO4/c1-9-4-10-6-2-5(3-8)11-7-6/h2,8H,3-4H2,1H3 |
Clave InChI |
TUFWHKQZZLIOAI-UHFFFAOYSA-N |
SMILES |
COCOC1=NOC(=C1)CO |
SMILES canónico |
COCOC1=NOC(=C1)CO |
Sinónimos |
5-Isoxazolemethanol,3-(methoxymethoxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





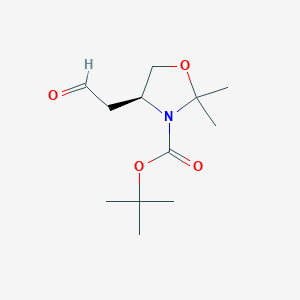


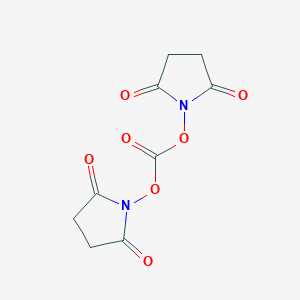
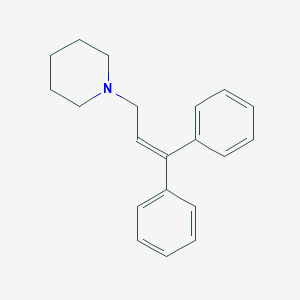
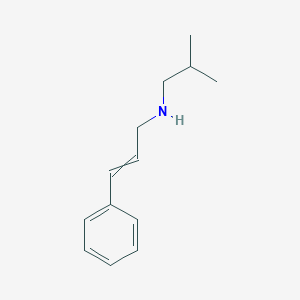
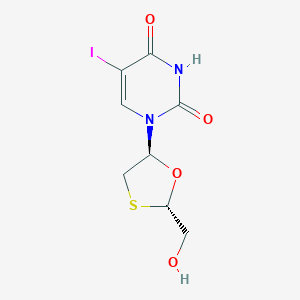
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)

